2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride
Description
Properties
IUPAC Name |
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-16(20)15(19)14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-18(12)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEYERXRFVNLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407482 | |
| Record name | 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101081-39-4 | |
| Record name | 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride typically involves the reaction of 2-phenylindolizine with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Condensation Reactions: It can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Solvents: Dichloromethane, chloroform.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions include 2-oxo-2-(2-phenylindolizin-3-yl)acetamides and other substituted derivatives .
Scientific Research Applications
Antifungal Activity
One of the prominent applications of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride is in antifungal therapies. Research has indicated that this compound can be combined with known antifungal agents to enhance their efficacy against fungal pathogens such as Aspergillus species. The combination therapy may serve as a treatment for infections prevalent in immunocompromised patients, such as lung transplant recipients and those undergoing stem cell transplants .
Synthesis of Indolizine Derivatives
The compound is also utilized in the synthesis of various indolizine derivatives, which are important in medicinal chemistry due to their diverse biological activities. For instance, derivatives of this compound have shown potential as inhibitors for tumor necrosis factor (TNF) and phosphodiesterase 4 (PDE4), making them candidates for treating inflammatory disorders and autoimmune diseases .
Agricultural Applications
In addition to its pharmaceutical uses, this compound has potential agricultural applications as a fungicide. The ability to inhibit fungal growth can be leveraged to protect crops from fungal diseases, thereby enhancing agricultural productivity. The effectiveness of indolizine compounds in agricultural settings is an area of ongoing research .
Chemical Properties and Reactivity
The chemical structure of this compound allows it to participate in various chemical reactions, leading to the formation of new compounds with desirable properties. For example:
- Reactions with Electrophiles : The compound can react with electrophiles such as succinic anhydride and oxallyl chloride to form keto acids and diketones, respectively. These reactions are significant for developing new therapeutic agents .
Structure Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of compounds derived from this compound has provided insights into how modifications can influence biological activity. This information is crucial for designing more effective drugs targeting specific diseases .
Case Studies
Several studies have documented the synthesis and application of derivatives from this compound:
- Combination Therapy : A study demonstrated that combining this indolizine compound with established antifungal drugs significantly improved therapeutic outcomes against resistant fungal strains .
- Anti-inflammatory Activity : Another investigation highlighted a series of indolizine derivatives synthesized from this compound that exhibited potent anti-inflammatory effects in preclinical models, suggesting potential for further development into clinical therapies .
Mechanism of Action
The mechanism of action of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride and its derivatives involves interaction with biological targets such as enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. For instance, some derivatives may inhibit bacterial cell wall synthesis, while others may interfere with fungal cell membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides (5a-k)
- Structure: Combines a coumarin backbone (2-oxo-2H-chromene) with thiazolidinone and acetamide substituents .
- Key Features :
2-[3-(2-Chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide
- Structure : Pyridazinyl-thiazole hybrid with a chlorophenyl group and acetamide linker .
- Key Features :
- Molecular Weight : ~390.83 g/mol (calculated from C₁₉H₁₄ClN₅O₂S).
- Bioactivity : Likely targets kinase or protease enzymes due to the pyridinyl-thiazole motif.
- Comparison :
2-(5-Chloro-2-oxo-3,3-diphenylindol-1-yl)acetic Acid
- Structure : Indole-derived acetic acid with chloro and diphenyl substituents (CAS 72935-71-8) .
- Key Features: Molecular Weight: 377.8 g/mol; higher lipophilicity (XLogP3 = 4.4) than the target compound. Bioactivity: Limited data, but indole derivatives often exhibit antifungal or anticancer activity.
- Comparison :
N-(3-Acetylphenyl)-2-oxo-2-(2-phenylindolizin-3-yl)acetamide (Derivative of Target Compound)
- Structure : Direct derivative of this compound, featuring a 3-acetylphenyl substituent .
- Key Features :
- Comparison: This derivative validates the parent compound’s utility in generating bioactive analogs. Its antimicrobial efficacy surpasses non-indolizine analogs, highlighting the scaffold’s pharmacological relevance .
Research Findings and Implications
- Superior Antimicrobial Activity : Derivatives of this compound (e.g., compounds 8a, 8b, 8f ) exhibit MIC values 4–8× lower than ampicillin against Gram-positive and Gram-negative pathogens, attributed to the indolizine moiety’s ability to disrupt bacterial cell wall synthesis .
- Synthetic Efficiency: The target compound’s reactivity allows rapid derivatization (e.g., 6–8 hours vs. 12+ hours for coumarin-thiazolidinone hybrids) .
- Limitations : Higher lipophilicity in diphenylindole analogs (e.g., XLogP3 = 4.4 ) may reduce aqueous solubility compared to the indolizine derivatives.
Biological Activity
2-Oxo-2-(2-phenylindolizin-3-yl)acetyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its indolizine ring fused with a phenyl group and an acetic acid moiety, this compound exhibits various biological properties, including antimicrobial and anticancer effects. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H14ClN3O2
- Molecular Weight : 315.75 g/mol
- Structural Features : The compound contains an indolizine ring system, which is known for its versatility in modulating biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. The presence of methoxy and oxo groups may facilitate binding to active sites, while the hydrophobic regions of the indolizine and phenyl groups enhance interactions with target molecules.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it inhibits cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects at varying concentrations.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. It has been particularly effective against human pathogenic fungi such as Aspergillus, suggesting potential applications in treating fungal infections .
Case Studies
- Antifungal Efficacy : A study highlighted the effectiveness of indolizine compounds, including this compound, in inhibiting fungal growth in vitro. The compound demonstrated significant activity against Candida species and other fungi .
- Cytotoxicity Assessments : In cytotoxicity studies involving various cancer cell lines (e.g., A549 and HepG2), the compound exhibited dose-dependent effects on cell viability. Notably, at higher concentrations (100 µM), it significantly reduced cell viability while lower concentrations (12 µM) sometimes enhanced metabolic activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Indole structure | Plant hormone with different biological activity |
| Indolizine derivatives | Indolizine ring | Various biological activities; less specific than 2-oxo derivatives |
| 2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids | Imidazopyridine structure | Different heterocyclic ring but similar acetic acid moiety |
The uniqueness of this compound lies in its specific combination of structural elements that impart distinct chemical reactivity and biological properties compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-oxo-2-(2-phenylindolizin-3-yl)acetyl Chloride, and what reagents are critical for its preparation?
- Methodology : The compound is typically synthesized via acylation using oxalyl chloride or thionyl chloride. For example, in analogous syntheses, oxalyl chloride is added dropwise to a solution of the carboxylic acid precursor in anhydrous dichloromethane (DCM) under inert conditions. Catalytic DMF (1–2 drops) is often used to accelerate the reaction . After stirring at room temperature, the mixture is concentrated under reduced pressure, and the crude product is purified via trituration with hexane/diethyl ether or flash chromatography .
- Critical Reagents : Oxalyl chloride, anhydrous DCM, and catalytic DMF are essential. Proper handling of moisture-sensitive reagents is crucial to avoid hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H NMR : Confirms the presence of aromatic protons (e.g., indolizine phenyl groups) and methylene/methine signals. For example, in related compounds, the indolizinyl protons resonate between δ 7.0–8.5 ppm .
- HRMS : Validates molecular weight and fragmentation patterns. A mass error <5 ppm is typically acceptable .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1750–1800 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹) .
Q. How should researchers manage the compound’s reactivity and stability during storage?
- Methodology :
- Storage : Store under anhydrous conditions at –20°C in sealed, argon-purged vials to prevent hydrolysis .
- Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Reactivity with protic solvents (e.g., water, alcohols) necessitates strict exclusion .
Advanced Research Questions
Q. How can contradictory data in reaction yields or purity be resolved during synthesis?
- Methodology :
- Troubleshooting : Varying yields may arise from incomplete acylation or side reactions. Monitor reaction progress via TLC (e.g., hexane:EtOAc 3:1) and optimize stoichiometry (e.g., 1.2–1.5 equivalents of oxalyl chloride) .
- Purification : Use preparative HPLC or repeated recrystallization to isolate high-purity product. For example, trituration with hexane:diethyl ether (1:1) removes unreacted starting materials .
Q. What strategies optimize the synthesis of derivatives under varying reaction conditions?
- Methodology :
- Temperature Control : Lower temperatures (0°C) minimize side reactions during acylation .
- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) for solubility issues. Anhydrous DCM is preferred for its low nucleophilicity .
- Catalysis : Explore Lewis acids (e.g., AlCl₃) to enhance electrophilicity of the acyl chloride intermediate .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodology :
- QSPR/DFT Studies : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model electrophilic attack sites and transition states. Parameters like Fukui indices predict regioselectivity .
- Docking Simulations : For biological studies, dock the compound into target proteins (e.g., autophagy-related ULK1) to design bioactivity assays .
Q. What experimental designs are recommended for evaluating its biological activity in autophagy studies?
- Methodology :
- Cellular Assays : Use HEK293T or HeLa cells transfected with GFP-LC3 reporters to monitor autophagosome formation. Treat cells with 1–10 µM compound and quantify puncta via fluorescence microscopy .
- Control Experiments : Include autophagy inhibitors (e.g., chloroquine) and validate target engagement via Western blotting (e.g., LC3-II accumulation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
